molecular formula C12H6Br4O B3425209 2,3,3',4-Tetrabromodiphenyl ether CAS No. 40088-47-9

2,3,3',4-Tetrabromodiphenyl ether

Cat. No.: B3425209
CAS No.: 40088-47-9
M. Wt: 485.79 g/mol
InChI Key: VIHUMJGEWQPWOT-UHFFFAOYSA-N
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Description

2,3,3’,4-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O. It is one of the many congeners of PBDEs, which are widely used as flame retardants in various industrial applications. These compounds are known for their persistence in the environment and potential to bioaccumulate in living organisms .

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The process requires a solvent like chloroform or methanol, and the reaction is often facilitated by heating .

Industrial Production Methods: Industrial production of 2,3,3’,4-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is usually purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,3’,4-Tetrabromodiphenyl ether has several scientific research applications, including:

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
  • 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)
  • 2,3’,4,4’,5-Pentabromodiphenyl ether (BDE-85)

Comparison: 2,3,3’,4-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological effects. Compared to other PBDEs, it may exhibit different reactivity and toxicity profiles, making it a valuable compound for studying the structure-activity relationships of PBDEs .

Properties

IUPAC Name

1,2,3-tribromo-4-(3-bromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-2-1-3-8(6-7)17-10-5-4-9(14)11(15)12(10)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHUMJGEWQPWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881108
Record name 1,2,3-Tribromo-4-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Composition of commercial Tetrabromodiphenyl ether: 7.6% polybrominated diphenyl ethers, 41-41.7% tetrabromodiphenyl ether, 44.4-45% pentabromodiphenyl ether and 6-7% hexabromodiphenyl ether." [HSDB]
Record name Tetrabromodiphenyl ethers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7333
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Vapor Pressure

2.20X10-6 mm Hg at 25 °C
Details Sjodin A et al; Environ Int 29: 829-39 (2003)
Record name Tetrabromodiphenyl Ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

446254-27-9, 40088-47-9
Record name 2,3,3',4-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Tribromo-4-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GBI36957
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Tetrabromodiphenyl Ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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